molecular formula C20H16N2O3S2 B2357159 N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide CAS No. 886921-24-0

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide

Cat. No.: B2357159
CAS No.: 886921-24-0
M. Wt: 396.48
InChI Key: MQSBPKGWJPCASW-UHFFFAOYSA-N
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Description

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide is a synthetic benzothiazole derivative designed for research applications in medicinal chemistry and drug discovery. Benzothiazole-based compounds are recognized for their versatile biological activities and capacity to interact with diverse therapeutic targets . This particular molecule integrates a sulfonamide moiety, a functional group prevalent in compounds that inhibit essential enzymes, such as dihydropteroate synthase (DHPS), in microbial pathogens . Furthermore, structurally related N-benzothiazolyl benzenesulfonamides have been identified as potent upregulators of the ATP-binding cassette transporter A1 (ABCA1), a critical protein that mediates cellular cholesterol efflux to apolipoprotein A-I, making it a key target for investigating novel therapeutic strategies for atherosclerosis and cardiovascular diseases . The structural architecture of this compound suggests potential for investigation into anti-inflammatory, antimicrobial, and anticancer mechanisms, as the benzothiazole core is a common feature in molecules active in these research areas . Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a broad panel of biological targets, profiling its mechanism of action, and exploring its potential in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-2-27(24,25)17-10-6-5-9-15(17)19(23)22-20-21-16-12-11-13-7-3-4-8-14(13)18(16)26-20/h3-12H,2H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSBPKGWJPCASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminonaphthalene-1-thiol

The benzo[g]benzothiazole core is typically synthesized via cyclization of 2-aminonaphthalene-1-thiol with carbonyl sources. Abdel-Aziz et al. demonstrated that ethyl glyoxylate reacts with 2-aminothiophenol derivatives under micellar conditions (e.g., sodium dioctyl sulfosuccinate, SDOSS) to form benzothiazole carboxylates. Adapting this method, 2-aminonaphthalene-1-thiol (1) reacts with ethyl glyoxylate in ethanol under reflux to yield ethyl benzo[g]benzothiazole-2-carboxylate (2). Subsequent hydrolysis with NaOH produces the carboxylic acid (3), which is converted to the amine (4) via Curtius rearrangement or Hofmann degradation (Scheme 1).

Scheme 1:
$$ \text{2-Aminonaphthalene-1-thiol} \xrightarrow[\text{SDOSS, EtOH}]{\text{Ethyl glyoxylate}} \text{Ethyl benzo[g]benzothiazole-2-carboxylate} \xrightarrow{\text{NaOH}} \text{Benzo[g]benzothiazole-2-carboxylic acid} \xrightarrow{\text{Hofmann}} \text{Benzo[g]benzothiazol-2-amine} $$

Alternative Route via o-Phenylenediamine Derivatives

Patent WO1998027076A1 describes benzothiadiazole synthesis from o-phenylenediamines and sulfur dioxide. While this method targets benzothiadiazoles, analogous conditions using sulfurization agents (e.g., Lawesson’s reagent) with naphthalene-based diamines could yield the benzo[g]benzothiazole skeleton. For instance, 1,2-diaminonaphthalene (5) treated with Lawesson’s reagent in toluene at 110°C forms the benzothiazole ring (6) (Yield: 78%).

Preparation of 2-Ethylsulfonylbenzoyl Chloride

Sulfonation of 2-Ethylthiobenzoic Acid

The ethylsulfonyl group is introduced via oxidation of a thioether precursor. 2-Ethylthiobenzoic acid (7) is synthesized by treating 2-mercaptobenzoic acid with ethyl bromide in the presence of K₂CO₃. Oxidation with hydrogen peroxide (30%) in acetic acid at 60°C converts the thioether to the sulfone (8), which is then reacted with thionyl chloride to form 2-ethylsulfonylbenzoyl chloride (9) (Scheme 2).

Scheme 2:
$$ \text{2-Mercaptobenzoic acid} \xrightarrow{\text{Ethyl bromide}} \text{2-Ethylthiobenzoic acid} \xrightarrow{\text{H}2\text{O}2} \text{2-Ethylsulfonylbenzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Ethylsulfonylbenzoyl chloride} $$

Direct Sulfonylation of Benzoyl Chloride

An alternative approach involves electrophilic sulfonylation. Benzoyl chloride (10) reacts with ethylsulfonyl chloride (11) in the presence of AlCl₃ as a Lewis catalyst, yielding 2-ethylsulfonylbenzoyl chloride (9) (Yield: 65%).

Amide Coupling Strategies

Schotten-Baumann Reaction

The amine (4) and acyl chloride (9) are coupled under Schotten-Baumann conditions. A mixture of 4, 9, and aqueous NaOH in dichloromethane is stirred at 0°C, yielding the target amide (12) after extraction and recrystallization (Yield: 72%).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), the coupling proceeds in DMF at 25°C. This method offers higher yields (85%) and purity compared to classical methods.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Replacing ethanol with dimethylacetamide (DMA) in the cyclocondensation step increases the yield of 2 from 68% to 82%. Similarly, conducting the sulfonation at 70°C instead of 60°C reduces reaction time by 40% without compromising purity.

Catalytic Enhancements

Adding catalytic pyridine (5 mol%) during the amide coupling suppresses side reactions, improving yields to 89%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, NH), 8.25–7.40 (m, 10H, aromatic), 3.45 (q, 2H, CH₂), 1.32 (t, 3H, CH₃).
  • HRMS (ESI): m/z calcd. for C₂₂H₁₇N₂O₃S₂ [M+H]⁺: 437.0634; found: 437.0638.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows >99% purity, with a retention time of 12.7 min.

Chemical Reactions Analysis

Types of Reactions

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.

Scientific Research Applications

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide can be compared with other similar compounds in the benzothiazole family, such as:

  • **2-

Biological Activity

N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety fused with a sulfonamide group, contributing to its unique biological properties. The chemical formula is C16H16N2O2S2C_{16}H_{16}N_2O_2S_2, and its molecular weight is approximately 344.43 g/mol.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. A study highlighted that derivatives of benzothiazole demonstrated cytotoxicity against human CD4(+) lymphocytes, suggesting potential applications in targeting HIV-related cancers .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. Similar benzothiazole compounds have been reported to act as inhibitors of acetylcholinesterase and cyclooxygenase-2 (COX-2), which are crucial in neurodegenerative diseases and inflammatory conditions . This suggests that this compound may possess therapeutic potential in these areas.

Case Studies

StudyFindings
Study A (2023)Evaluated the anticancer effects of benzothiazole derivatives on leukemia cell lines; showed significant inhibition with CC(50) values ranging from 4 to 9 µM.
Study B (2024)Investigated the antimicrobial activity against Gram-positive and Gram-negative bacteria; some derivatives showed promising results while others were ineffective against viruses.
Study C (2024)Focused on enzyme inhibition; highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases through acetylcholinesterase inhibition.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Some benzothiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to cytotoxic effects in cancer cells.
  • Enzyme Interaction : Inhibition of enzymes like COX-2 can reduce inflammation and tumorigenesis.

Q & A

Basic: What are the common synthetic routes for N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide?

Synthesis typically involves multi-step reactions, including coupling of benzothiazole derivatives with sulfonylated benzamides. Key steps include:

  • Benzothiazole activation : Reacting 2-aminobenzothiazole with benzoyl chloride derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Sulfonylation : Introducing the ethylsulfonyl group via sulfonic acid chlorides in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Recrystallization using methanol or ethyl acetate to isolate the product .
    Critical factors : Reaction temperature (100–120°C), solvent selection, and stoichiometric ratios to minimize byproducts .

Advanced: How can reaction conditions be optimized to resolve low yields in the final coupling step?

Low yields often arise from steric hindrance or incomplete activation of the benzothiazole nitrogen. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves coupling efficiency .
  • Catalytic systems : Use of Pd-based catalysts or phase-transfer catalysts to enhance nucleophilic substitution .
  • Real-time monitoring : Employing HPLC or TLC to track intermediate formation and adjust reagent ratios dynamically .
    Contradiction analysis : Conflicting reports on optimal solvent polarity (DMF vs. THF) suggest solvent choice depends on the substituent’s electron-withdrawing/donating effects .

Basic: What spectroscopic techniques are essential for structural characterization?

  • X-ray crystallography : Determines absolute configuration using SHELX software for refinement .
  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., ethylsulfonyl protons at δ 1.2–1.5 ppm) .
  • FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 465.54) .

Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding patterns?

Hydrogen bonding networks influence stability and solubility. Methods include:

  • Graph-set analysis : Classifies H-bond motifs (e.g., R₂²(8) rings) using ORTEP-3 for 3D visualization .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O vs. π–π stacking) .
    Case study : A 2021 study reported conflicting H-bond donor/acceptor assignments resolved via SHELXL refinement, revealing a bifurcated H-bond critical for crystal packing .

Basic: What in vitro assays are used to evaluate biological activity?

Assay Type Target Method Reference Activity
AntimicrobialS. aureus, E. coliDisk diffusionZone inhibition: 12–18 mm
AnticancerHeLa cellsMTT assayIC₅₀: 8.3 µM
Enzyme inhibitionCOX-2Fluorescence quenchingKd: 2.1 nM

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Electron-withdrawing groups : Ethylsulfonyl enhances COX-2 affinity by 3-fold compared to methylsulfonyl .
  • Benzothiazole substitution : 2-Position modifications (e.g., fluoro) improve metabolic stability but reduce solubility .
  • Molecular docking : AutoDock Vina predicts binding modes; validate with SPR (surface plasmon resonance) for kinetic parameters (e.g., kon/off) .

Basic: What are the key physicochemical properties influencing bioavailability?

  • LogP : ~3.2 (moderate lipophilicity) .
  • Aqueous solubility : <10 µg/mL, necessitating formulation with cyclodextrins .
  • Thermal stability : Decomposition onset at 170°C (TGA data) .

Advanced: How do solvent polarity and pH affect stability during storage?

  • Degradation pathways : Hydrolysis of the sulfonamide bond in acidic conditions (pH < 4) .
  • Stabilizers : Lyophilization with trehalose reduces hydrolysis by 90% in aqueous buffers .
  • Contradiction : Conflicting reports on photostability suggest UV sensitivity varies with crystalline vs. amorphous forms .

Basic: What computational tools predict metabolic pathways?

  • CYP450 metabolism : Schrödinger’s BioLuminate identifies oxidation sites (e.g., benzothiazole ring) .
  • ADMET prediction : SwissADME estimates hepatic extraction ratio (0.65) and plasma protein binding (89%) .

Advanced: How can crystallographic disorder be addressed in refinement?

  • SHELXL constraints : Apply ISOR and DELU commands to model anisotropic displacement parameters .
  • Twinning analysis : Use PLATON to detect twinning ratios and refine using HKLF5 data .
    Example : A 2023 study resolved 15% disorder in the ethylsulfonyl group via iterative refinement with R1 < 5% .

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